molecular formula C20H16ClN5O2S B2742845 2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1171526-89-8

2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2742845
CAS RN: 1171526-89-8
M. Wt: 425.89
InChI Key: NUVQLHIFDRBKMU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of antipyrine derivatives, including compounds similar to 2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide, have been extensively studied. The focus has been on understanding the intermolecular interactions, crystal packing, and stabilization mechanisms. For example, Saeed et al. (2020) synthesized two antipyrine derivatives and analyzed their structures through X-ray, Hirshfeld surface analysis, and DFT calculations. They found that the crystal packing is primarily stabilized by hydrogen bonds and electrostatic energy contributions, with a significant role played by π-interactions in the stabilization of the molecular assemblies (Saeed et al., 2020).

Heterocyclic Chemistry and Synthesis of Derivatives

The chemical behavior and synthesis of heterocyclic compounds based on thiophene and pyrazole units have been explored, revealing potential for producing a wide range of derivatives. For instance, Sharma et al. (2016) synthesized and characterized a compound featuring thiophene and oxadiazole units, emphasizing the significance of N–H⋯S, C–H⋯O, and N–H⋯O hydrogen bonds in its structure (Sharma et al., 2016). This highlights the compound's potential for further functionalization and investigation into its properties.

Anticancer Activity

The exploration of novel compounds with anticancer activity is a significant area of interest. The synthesis and testing of new derivatives, especially those incorporating pyrazolo[3,4-d]pyrimidin-4-one structures, have shown promising results. Abdellatif et al. (2014) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and tested their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, identifying compounds with potent inhibitory activity (Abdellatif et al., 2014).

Antimicrobial and Insecticidal Activities

The search for new antimicrobial and insecticidal agents has led to the synthesis of thienopyrimidine and pyrazole derivatives. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazol-3-yl amines and evaluated their insecticidal and antimicrobial potential, showcasing the utility of such compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-chloro-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-11-12(2)22-20(24-18(11)27)26-17(10-15(25-26)16-8-5-9-29-16)23-19(28)13-6-3-4-7-14(13)21/h3-10H,1-2H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVQLHIFDRBKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135881074

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